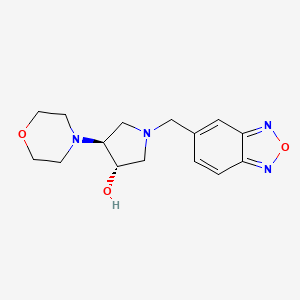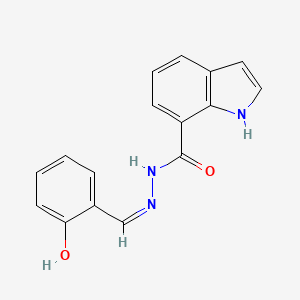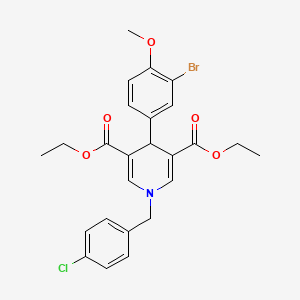
N'-(1H-pyrrol-2-ylmethylene)-2-naphthalenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(1H-pyrrol-2-ylmethylene)-2-naphthalenesulfonohydrazide, commonly known as PNSH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PNSH is a hydrazide derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of PNSH as an anticancer agent is not fully understood. However, it has been suggested that PNSH induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. PNSH has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, transcription, and repair.
Biochemical and Physiological Effects
PNSH has been shown to have several biochemical and physiological effects. In vitro studies have shown that PNSH inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PNSH has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that PNSH inhibits the growth of tumors in mice without causing significant toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PNSH in lab experiments is its relatively low toxicity. PNSH has been shown to be well-tolerated in mice at doses up to 100 mg/kg. Another advantage of using PNSH is its selective activity against cancer cells. PNSH has been shown to be more potent against cancer cells than normal cells. However, one of the limitations of using PNSH is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on PNSH. One direction is to further investigate the mechanism of action of PNSH as an anticancer agent. Another direction is to explore the potential of PNSH as a fluorescent sensor for metal ions in biological and environmental samples. Additionally, further studies are needed to determine the optimal dosing and administration of PNSH in vivo. Finally, the development of novel synthetic methods for PNSH could lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
PNSH can be synthesized by several methods, including the reaction of 2-naphthalenesulfonyl chloride with hydrazine hydrate in the presence of a base, followed by the reaction of the resulting hydrazide with 1H-pyrrole-2-carbaldehyde. Another method involves the reaction of 2-naphthalenesulfonyl hydrazine with 1H-pyrrole-2-carbaldehyde in the presence of a base. Both methods have been reported to yield PNSH in good yields.
Aplicaciones Científicas De Investigación
PNSH has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PNSH has been studied for its potential as an anticancer agent. PNSH has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In materials science, PNSH has been studied for its potential as a fluorescent sensor for metal ions. PNSH has been shown to selectively bind to various metal ions, including copper, zinc, and iron. In analytical chemistry, PNSH has been studied for its potential as a reagent for the determination of hydrazine.
Propiedades
IUPAC Name |
N-[(Z)-1H-pyrrol-2-ylmethylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-17-11-14-6-3-9-16-14)15-8-7-12-4-1-2-5-13(12)10-15/h1-11,16,18H/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPIFKPASFRNFC-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C\C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B6024096.png)

![N-(4-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6024122.png)
![7-(cyclopropylmethyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6024130.png)
![2-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6024145.png)

![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6024158.png)
![2-(1-[(5-methyl-2-furyl)methyl]-4-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6024183.png)
![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(4-isopropylbenzyl)-2-piperidinone](/img/structure/B6024197.png)

![N,N-diethyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B6024203.png)
![2-[(4-bromophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6024207.png)
![4-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6024208.png)
![2-[4-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6024209.png)